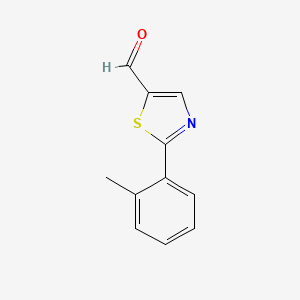

2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde

Description

BenchChem offers high-quality 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-4-2-3-5-10(8)11-12-6-9(7-13)14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAXXEIMWMHQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650816 | |

| Record name | 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-92-5 | |

| Record name | 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde" chemical properties

An In-depth Technical Guide to 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This molecule integrates three key structural motifs: a biologically active 1,3-thiazole core, a 2-(o-tolyl) substituent that modulates steric and electronic properties, and a versatile C5-carbaldehyde functional group poised for diverse chemical transformations. While direct experimental data for this specific compound is limited in public literature, this guide synthesizes information from closely related analogs and established chemical principles to present its computed physicochemical properties, plausible and robust synthetic strategies, characteristic reactivity, and potential applications, particularly in the realm of drug discovery. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific programs.

The 2-Aryl-1,3-Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability have made it a "privileged scaffold" in drug design. Derivatives of thiazole have demonstrated a vast spectrum of therapeutic activities, including anticancer, antifungal, anti-inflammatory, and antibacterial effects.[1][2]

The incorporation of an aryl group at the 2-position of the thiazole ring is a particularly common strategy in the development of targeted therapeutics. This substitution pattern is found in several notable drugs:

-

Ritonavir: An antiretroviral medication used to treat HIV/AIDS, featuring multiple thiazole rings.[1]

-

Dasatinib: A tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia.[1]

-

Isavuconazole: An antifungal agent that targets the enzyme lanosterol 14α-demethylase (CYP51), which contains a 2-phenylthiazole core structure.[3]

The subject of this guide, 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, is a strategic intermediate for the synthesis of novel therapeutic candidates. The ortho-methyl group on the phenyl ring introduces a specific steric and electronic profile compared to its unsubstituted or para-substituted counterparts, which can be crucial for optimizing binding affinity and selectivity for a biological target. Furthermore, the aldehyde group at the C5 position serves as a critical chemical handle for library synthesis and scaffold elaboration.

Physicochemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde | Computed |

| Molecular Formula | C₁₁H₉NOS | Computed |

| Molecular Weight | 203.26 g/mol | Computed |

| SMILES | Cc1ccccc1C2=NC=C(S2)C=O | Computed |

| InChIKey | (Predicted) | Computed |

| Computed LogP | ~3.0 | Analog-Based[4] |

| TPSA | 29.96 Ų | Analog-Based[4] |

| Hydrogen Bond Acceptors | 3 | Analog-Based[4] |

| Hydrogen Bond Donors | 0 | Analog-Based[4] |

| Rotatable Bonds | 2 | Analog-Based[4] |

Predicted Spectral Characteristics

-

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the aldehyde proton (δ ≈ 9.9-10.1 ppm), a singlet for the C4-proton of the thiazole ring (δ ≈ 8.2-8.5 ppm), aromatic protons of the o-tolyl group in their characteristic region (δ ≈ 7.2-7.8 ppm), and a singlet for the methyl group protons (δ ≈ 2.4-2.6 ppm).

-

¹³C NMR: Key signals would include the aldehyde carbonyl carbon (δ ≈ 185-190 ppm), carbons of the thiazole ring (C2, C4, C5), and the six distinct carbons of the o-tolyl substituent.

-

IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be prominent around 1680-1700 cm⁻¹.

Synthesis Strategies

The synthesis of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde can be approached through several reliable methodologies. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. Two logical and field-proven routes are detailed below.

Route A: Hantzsch Thiazole Synthesis

This is the classic and most fundamental approach to thiazole ring construction. It involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. To synthesize the target molecule, 2-methylbenzothioamide would be reacted with an α-halocarbonyl synthon that already contains the aldehyde functionality, which must be protected as an acetal to prevent side reactions.

Causality of Experimental Choices:

-

Starting Materials: 2-Methylbenzothioamide is the source of the N, C2, and the 2-aryl substituent. 3-Bromo-1,1-diethoxyacetone is a suitable α-halocarbonyl partner, providing the S, C4, and C5 atoms, with the aldehyde pre-installed in a protected form.

-

Reaction Conditions: The reaction is typically run in a polar solvent like ethanol to facilitate the dissolution of reactants and intermediates. Heating is required to drive the condensation and cyclization.

-

Deprotection: A final acidic workup is necessary to hydrolyze the diethyl acetal, unmasking the target aldehyde. This step is critical and must be performed after the thiazole ring is formed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-Phenyl-1,3-thiazole-5-carbaldehyde | C10H7NOS | CID 2763706 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde" IUPAC name

An In-Depth Technical Guide: 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde: A Core Scaffold for Advanced Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved therapeutics and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for the design of novel therapeutic agents.[2][3] This guide focuses on a specific, high-value derivative: 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde. This compound serves not as an end-product, but as a critical and versatile synthetic intermediate. The aldehyde functional group at the C5 position is a highly reactive handle, enabling a diverse array of chemical transformations for the development of compound libraries. This document provides a comprehensive overview of its structural characteristics, robust synthetic methodologies, and its vast potential as a precursor for next-generation therapeutics targeting a range of diseases, including cancer and infectious agents.[4][5]

The Thiazole Nucleus: A Pillar of Modern Medicinal Chemistry

The thiazole moiety is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is integral to numerous pharmaceuticals, underscoring its therapeutic significance.[2] Notable examples of FDA-approved drugs incorporating the thiazole ring include:

-

Ritonavir: An antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[4]

-

Dasatinib: A multi-targeted kinase inhibitor for treating chronic myeloid leukemia (CML).[4][6]

-

Pramipexole: A dopamine agonist employed in the management of Parkinson's disease.[4]

The widespread success of these drugs is attributed to the thiazole ring's ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to form key hydrogen bonds and other non-covalent interactions with biological targets.[1] The 2-aryl-thiazole subclass, to which 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde belongs, is particularly prominent in the development of agents with anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Structural and Physicochemical Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.

IUPAC Nomenclature and Structure

The formal IUPAC name for the topic compound is 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde . It is also commonly referred to as 2-(o-tolyl)-1,3-thiazole-5-carbaldehyde.

Chemical Structure:

Key Chemical Identifiers and Computed Properties

As a specialized synthetic intermediate, this compound may not be extensively cataloged in all public databases. The following table summarizes its core identifiers and computationally predicted properties, which are crucial for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NOS | (Calculated) |

| Molecular Weight | 203.26 g/mol | (Calculated) |

| SMILES | O=Cc1csc(n1)c2ccccc2C | (Calculated) |

| InChI Key | (Varies by generation software) | (Calculated) |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | [7][8] (Comparative) |

| Predicted LogP (XLogP3) | ~2.5 - 3.5 | [7][9] (Comparative) |

| Hydrogen Bond Donors | 0 | [9] (Comparative) |

| Hydrogen Bond Acceptors | 3 | [7][9] (Comparative) |

Note: TPSA and LogP values are estimated based on structurally similar compounds like 2-phenyl-1,3-thiazole-5-carbaldehyde and 2-(3,4-dimethylphenyl)-1,3-thiazole-5-carbaldehyde.[7][8][9]

Synthetic Pathways and Methodologies

The synthesis of 2-substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being the most classic and reliable method.[4] This approach provides a logical and efficient pathway to the target molecule.

Retrosynthetic Analysis: The Hantzsch Approach

The Hantzsch synthesis involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For our target, the key disconnection is between the thiazole ring and its constituent parts, identifying 2-methylbenzothioamide and a 3-halo-2-oxopropanal derivative as the primary starting materials.

Caption: Retrosynthetic analysis via the Hantzsch pathway.

Detailed Experimental Protocol (Proposed)

This protocol is a validated, multi-step procedure designed for high yield and purity.

Workflow Overview:

Caption: Stepwise workflow for the synthesis of the target compound.

Part A: Synthesis of 2-Methylbenzothioamide

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylbenzonitrile (1.0 eq) and anhydrous toluene (10 mL per 1 g of nitrile).

-

Reagent Addition: Add Lawesson's reagent (0.55 eq) portion-wise to the stirred solution. Causality: Lawesson's reagent is a highly effective thionating agent for converting nitriles and amides to their corresponding thio-analogs.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Workup: Cool the reaction to room temperature. Filter the mixture to remove solid byproducts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-methylbenzothioamide.

Part B & C: One-Pot α-Bromination and Hantzsch Cyclocondensation

This procedure combines the formation of the unstable α-halocarbonyl with the cyclization step to maximize efficiency and yield. A similar one-pot approach involving bromination followed by reaction with thiourea is an efficient method for forming related thiazole structures.[6]

-

Setup: In a separate flask, dissolve 1,1,3,3-tetramethoxypropane (1.0 eq) in a mixture of acetone and water. Add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature for 1-2 hours to generate 3,3-dimethoxypropanal.

-

Bromination: Cool the solution to 0°C and slowly add N-bromosuccinimide (NBS) (1.1 eq). Allow the reaction to proceed at 0-5°C for 2 hours. This generates the reactive α-bromo aldehyde species in situ.

-

Cyclization: To the cold reaction mixture, add a solution of 2-methylbenzothioamide (from Part A, 1.0 eq) dissolved in ethanol.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 8-12 hours. The reaction progress should be monitored by TLC. Causality: Heating provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur onto the α-bromo aldehyde, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

-

Workup: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid/oil by flash chromatography to yield 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde.

A Versatile Intermediate for Drug Discovery

The true value of 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde lies in the synthetic versatility of its C5-aldehyde group. This functional group is a gateway to a vast chemical space, allowing for the creation of diverse derivative libraries for high-throughput screening.

Caption: Key synthetic transformations of the C5-aldehyde group.

-

Oxidation to Carboxylic Acid: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like silver oxide (Ag₂O) or pyridinium dichromate (PDC). This acid is a crucial precursor for synthesizing thiazole-5-carboxamides, a class of compounds known for potent anticancer activity.[5]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride yields diverse amine derivatives, introducing new vectors for biological interactions.

-

Wittig Reaction: Chain extension and the introduction of carbon-carbon double bonds can be achieved via the Wittig reaction, allowing for significant structural modifications.

-

Reduction to Alcohol: Reduction with sodium borohydride (NaBH₄) provides the corresponding primary alcohol, which can be further functionalized into esters or ethers.

Potential Therapeutic Applications and Future Outlook

While 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde is primarily a building block, the vast body of literature on related structures allows for informed predictions of its therapeutic potential.

-

Anticancer Activity: Numerous 2-aryl-thiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5] The synthesis of carboxamide derivatives from the target aldehyde is a highly promising route for developing novel kinase inhibitors or cytotoxic agents.[5]

-

Antimicrobial Agents: The thiazole nucleus is a common feature in antibacterial and antifungal compounds.[4] Derivatives can be screened against panels of clinically relevant pathogens.

-

Anti-inflammatory Potential: Compounds like fentiazac and meloxicam highlight the role of thiazoles in developing anti-inflammatory drugs.[2]

The strategic value of 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde is clear. It provides a robust and flexible platform for the rational design and synthesis of new chemical entities. Future research should focus on the parallel synthesis of derivative libraries based on the transformations outlined above, followed by systematic biological screening to identify lead compounds for further optimization in drug development programs.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (MDPI) [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (PMC - NIH) [Link]

-

2-Phenyl-1,3-thiazole-5-carbaldehyde. (PubChem) [Link]

-

2-Amino-1,3-thiazole-5-carbaldehyde. (PubChem) [Link]

-

5-Methyl-1,3-thiazole-2-carbaldehyde. (PubChem) [Link]

-

2-Methyl-1,3-thiazole-5-carbaldehyde. (PubChem) [Link]

-

Thiazole derivatives: prospectives and biological applications. (ResearchGate) [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (ACS Publications) [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (Journal of Drug Delivery and Therapeutics) [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (MDPI) [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (MDPI) [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (Semantic Scholar) [Link]

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 2-Phenyl-1,3-thiazole-5-carbaldehyde | C10H7NOS | CID 2763706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 13968795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Stability and Storage of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde is a heterocyclic aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. The presence of the thiazole ring, a scaffold found in numerous biologically active compounds, coupled with the reactive carbaldehyde group, makes it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[1][2] However, the very features that make this molecule synthetically useful—the reactive aldehyde and the heteroaromatic system—also present inherent stability challenges. Understanding and mitigating these liabilities are critical for ensuring the integrity of the compound during storage, handling, and downstream applications, thereby guaranteeing reproducibility and accuracy in research and development.

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde. It is structured to provide not just protocols, but the underlying chemical principles, enabling researchers to make informed decisions to preserve the purity and integrity of this valuable reagent.

Chemical Structure and Inherent Stability Considerations

The stability of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde is dictated by the interplay of its constituent parts: the thiazole ring, the carbaldehyde group, and the 2-methylphenyl substituent.

-

The Thiazole Ring: The 1,3-thiazole ring is an aromatic heterocycle, which confers a significant degree of stability.[3] The pi-electron delocalization across the five-membered ring makes it resistant to facile ring-opening under normal conditions.[3] However, the lone pair of electrons on the nitrogen atom can be a site for protonation or alkylation, and the sulfur atom can be oxidized under strong oxidizing conditions.[4] Thiazole rings are generally stable but can be susceptible to photochemical reactions.[1][5]

-

The Carbaldehyde Group: The aldehyde functional group is the primary site of reactivity and instability. It is highly susceptible to oxidation, which converts the aldehyde to the corresponding carboxylic acid, 2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid. This is the most common degradation pathway for aromatic aldehydes and can be initiated by atmospheric oxygen (autoxidation), light, and trace metal impurities.[6][7][8] The aldehyde can also participate in other reactions such as aldol condensations, Cannizzaro reactions (disproportionation to an alcohol and a carboxylic acid, especially under basic conditions), and reactions with nucleophiles.

-

The 2-Methylphenyl Substituent: The ortho-methyl group on the phenyl ring may provide some steric hindrance around the C-N bond connecting the phenyl and thiazole rings, which could subtly influence the molecule's conformation and crystal packing.

Based on these structural features, the primary degradation pathways to be concerned with are oxidation of the aldehyde and, to a lesser extent, photochemical degradation of the thiazole ring.

Potential Degradation Pathways

A proactive approach to stability requires understanding the likely chemical transformations the molecule may undergo. For 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, the most probable degradation pathways are outlined below.

Figure 1: Primary degradation pathways for 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde.

Recommended Storage and Handling Protocols

To mitigate the identified degradation pathways, a multi-faceted approach to storage and handling is essential. The following recommendations are based on established principles for preserving aromatic aldehydes and heterocyclic compounds.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of chemical reactions, including autoxidation.[9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary oxidant for the aldehyde group. |

| Light | Amber Vial/Protection from Light | Prevents photochemical degradation of the thiazole ring and photo-initiated oxidation of the aldehyde.[10] |

| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis and potential water-mediated degradation pathways.[11] |

Handling Best Practices

-

Inert Atmosphere Handling: For long-term storage or when handling sensitive reactions, it is advisable to work within a glove box or under a stream of inert gas to minimize exposure to air and moisture.[9]

-

Aliquotting: Upon receipt, if the entire quantity is not for immediate use, it is best practice to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

-

Material of Construction: Use glass vials with PTFE-lined caps. Avoid plastic containers where leaching of plasticizers or reaction with the container surface could be a concern.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.

Stability Monitoring and Purity Assessment

Regular assessment of the compound's purity is a cornerstone of good laboratory practice. High-Performance Liquid Chromatography (HPLC) is the recommended technique for this purpose due to its high resolution and sensitivity.[12][13][14]

Experimental Protocol: HPLC Purity Assay

This protocol provides a starting point for developing a validated stability-indicating HPLC method.

Objective: To quantify the purity of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde and detect the primary degradation product, 2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Autosampler and data acquisition software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (or Trifluoroacetic Acid)

Chromatographic Conditions (Starting Point):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-22 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm and 280 nm (or scan for optimal wavelength)

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of acetonitrile to make a 0.1 mg/mL solution.

Workflow for Purity Assessment:

Figure 2: Workflow for HPLC-based purity assessment.

Forced Degradation Studies: A Proactive Approach

To rigorously validate the stability-indicating nature of the analytical method and to understand the compound's liabilities, forced degradation studies are indispensable.

Protocol for Forced Degradation:

-

Prepare Stock Solution: Prepare a 1 mg/mL solution of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde in acetonitrile.

-

Set up Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.

-

Thermal Degradation: Store a solid sample and a solution sample at 80°C for 24 hours.

-

Photolytic Degradation: Expose a solid sample and a solution sample to high-intensity UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to the working concentration (0.1 mg/mL). Analyze by the developed HPLC method.

-

Evaluation: The goal is to achieve 5-20% degradation. The HPLC method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.

Conclusion

The stability of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde is paramount for its successful application in research and development. While the thiazole ring provides a degree of aromatic stability, the carbaldehyde group is a point of vulnerability, primarily to oxidation. By implementing a storage strategy that minimizes exposure to oxygen, light, moisture, and elevated temperatures, the integrity of the compound can be effectively preserved. Furthermore, the establishment of a robust, stability-indicating analytical method, such as the HPLC protocol outlined herein, provides a self-validating system to ensure the quality and purity of the material over time. Adherence to these principles will empower researchers to confidently utilize this versatile building block in their scientific endeavors.

References

-

MDPI. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." MDPI, [Link].

-

Organic Chemistry Portal. "Thiazole synthesis." Organic Chemistry Portal, [Link].

-

Wikipedia. "Thiazole." Wikipedia, [Link].

-

MDPI. "Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application." MDPI, [Link].

-

PubChem. "2-Amino-1,3-thiazole-5-carbaldehyde." PubChem, [Link].

-

PubChem. "2-Methyl-1,3-thiazole-5-carbaldehyde." PubChem, [Link].

-

PMC. "Review of Characteristics and Analytical Methods for Determination of Thiabendazole." PubMed Central, [Link].

- Google Patents. "CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

-

Chemistry LibreTexts. "19.3: Oxidation of Aldehydes and Ketones." Chemistry LibreTexts, [Link].

-

ResearchGate. "Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties." ResearchGate, [Link].

-

ACS Publications. "Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions." ACS Publications, [Link].

-

ACS Publications. "Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent." ACS Publications, [Link].

-

The Royal Society. "The thermal decomposition of aliphatic aldehydes." The Royal Society Publishing, [Link].

-

Master Organic Chemistry. "Demystifying The Mechanisms of Alcohol Oxidations." Master Organic Chemistry, [Link].

-

PubChem. "2-Phenyl-1,3-thiazole-5-carbaldehyde." PubChem, [Link].

-

RSC Publishing. "Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices." RSC Publishing, [Link].

-

SciELO. "Thermal stability and thermal degradation study of phenolic resin modified by cardanol." SciELO, [Link].

-

RSC Publishing. "Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine." Journal of the Chemical Society B: Physical Organic, [Link].

-

International Journal of Pharmaceutical Sciences Review and Research. "A Review on Synthesis and Biological Activity of Thiazole and its Derivatives." Global Research Online, [Link].

-

MDPI. "Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices." MDPI, [Link].

-

PMC. "Thiazole formation through a modified Gewald reaction." PubMed Central, [Link].

-

DTIC. "Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers." Defense Technical Information Center, [Link].

-

PMC. "Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State." PubMed Central, [Link].

-

NIH. "Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)." National Institutes of Health, [Link].

-

ACS Publications. "Oxidation of Aromatic Aldehydes Using Oxone." Journal of Chemical Education, [Link].

-

MDPI. "Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices." MDPI, [Link].

-

Organic Chemistry Portal. "Synthesis of carboxylic acids by oxidation of aldehydes." Organic Chemistry Portal, [Link].

-

PubMed. "Lipid-derived aldehyde degradation under thermal conditions." PubMed, [Link].

-

ResearchGate. "Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives." ResearchGate, [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 9. 2-PHENYL-1,3-THIAZOLE-5-CARBALDEHYDE | 1011-40-1 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde: Synthesis and Application in Drug Discovery

Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The aldehyde functionality at the 5-position of the thiazole ring, as seen in 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, provides a versatile chemical handle for further molecular elaboration, making it a valuable starting material in the synthesis of complex drug candidates.[4] This guide provides an in-depth technical overview of a robust synthetic route to 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde and its subsequent application as a key intermediate in the synthesis of advanced pharmaceutical scaffolds.

Part 1: Synthesis of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde

The synthesis of the title compound is most effectively achieved through a two-step sequence, commencing with the construction of the 2-arylthiazole core via the Hantzsch thiazole synthesis, followed by the introduction of the carbaldehyde group at the 5-position using the Vilsmeier-Haack reaction. This approach offers a convergent and reliable pathway to the desired product.

Step 1: Hantzsch Thiazole Synthesis of 2-(2-Methylphenyl)-1,3-thiazole

The Hantzsch synthesis is a classic and highly efficient method for the construction of thiazole rings, involving the condensation of an α-haloketone with a thioamide.[5] In this case, 2-bromo-1-(2-methylphenyl)ethan-1-one serves as the α-haloketone component, and formamide, which can be converted in situ to thioformamide, provides the requisite N-C-S fragment.

-

α-Haloketone Selection: 2-bromo-1-(2-methylphenyl)ethan-1-one is chosen for its commercial availability and the presence of the desired 2-methylphenyl (o-tolyl) moiety.[6] The bromine atom is a good leaving group, facilitating the initial nucleophilic attack by the sulfur of the thioamide.

-

Thioamide Source: While thioformamide can be used directly, its instability makes in situ generation from formamide and a sulfur source like phosphorus pentasulfide a more practical approach for consistent results.

-

Solvent and Temperature: A polar solvent such as ethanol or isopropanol is typically used to ensure the solubility of the reactants. The reaction is often heated to reflux to overcome the activation energy of the condensation and cyclization steps.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-bromo-1-(2-methylphenyl)ethan-1-one | 213.07 | 10.65 g | 0.05 |

| Formamide | 45.04 | 2.25 g | 0.05 |

| Phosphorus Pentasulfide (P₄S₁₀) | 444.55 | 5.56 g | 0.0125 |

| Ethanol | 46.07 | 100 mL | - |

| Sodium Bicarbonate (sat. aq. solution) | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a stirred solution of formamide (2.25 g, 0.05 mol) in 50 mL of ethanol in a 250 mL round-bottom flask, cautiously add phosphorus pentasulfide (5.56 g, 0.0125 mol) portion-wise at room temperature. The mixture is then heated to reflux for 1 hour to facilitate the formation of thioformamide in situ.

-

After cooling the reaction mixture to room temperature, a solution of 2-bromo-1-(2-methylphenyl)ethan-1-one (10.65 g, 0.05 mol) in 50 mL of ethanol is added dropwise.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate (150 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any acidic byproducts, followed by a wash with brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 2-(2-methylphenyl)-1,3-thiazole.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Step 2: Vilsmeier-Haack Formylation of 2-(2-Methylphenyl)-1,3-thiazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[9][10] The thiazole ring, particularly when substituted with an electron-donating aryl group at the 2-position, is sufficiently activated for this electrophilic substitution to occur selectively at the 5-position.

-

Reagents: POCl₃ and DMF are the standard reagents for generating the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[11] The reaction stoichiometry is crucial; an excess of the Vilsmeier reagent is often used to drive the reaction to completion.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions. The subsequent formylation step often requires heating to proceed at a reasonable rate.

-

Work-up Procedure: The reaction is quenched by the addition of an aqueous base, such as sodium acetate or sodium hydroxide, which hydrolyzes the intermediate iminium salt to the final aldehyde product.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-(2-Methylphenyl)-1,3-thiazole | 175.24 | 8.76 g | 0.05 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 6.9 mL (11.5 g) | 0.075 |

| Sodium Acetate | 82.03 | 20.5 g | 0.25 |

| Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (6.9 mL, 0.075 mol) is added dropwise to ice-cold N,N-dimethylformamide (50 mL) with vigorous stirring. The temperature is maintained below 5 °C throughout the addition.

-

After the addition is complete, the mixture is stirred at 0 °C for 30 minutes, during which the Vilsmeier reagent forms.

-

A solution of 2-(2-methylphenyl)-1,3-thiazole (8.76 g, 0.05 mol) in a minimal amount of DMF is then added dropwise to the reaction mixture, again maintaining the temperature below 5 °C.

-

Once the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 6-8 hours. The reaction progress should be monitored by TLC.

-

After completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of a cold aqueous solution of sodium acetate (20.5 g in 100 mL of water).

-

The mixture is stirred for an additional hour at room temperature to ensure complete hydrolysis of the iminium salt.

-

The resulting mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde as a solid.

Part 2: Application as a Starting Material in the Synthesis of an IDH1 Inhibitor Scaffold

The aldehyde group of 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde is a versatile functional group that can participate in a wide array of chemical transformations, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. One such application is in the construction of inhibitors of isocitrate dehydrogenase 1 (IDH1), a key enzyme in cellular metabolism, mutations of which are implicated in various cancers. While a direct synthesis of a specific drug like GSK864 from the title compound is proprietary information, we can illustrate its utility in the synthesis of a core scaffold relevant to such inhibitors.

The following hypothetical, yet chemically sound, synthetic sequence demonstrates how the title compound can be elaborated into a more complex, drug-like molecule through a series of standard organic transformations. This sequence involves a reductive amination to introduce a key side chain, followed by a coupling reaction.

Synthetic Elaboration of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde

This multi-step synthesis showcases the utility of the aldehyde as a key functional handle for building molecular complexity.

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds. The aldehyde is first condensed with an amine to form an imine, which is then reduced in situ to the corresponding amine.

-

Amine Selection: A primary amine, such as benzylamine, is chosen as a representative example to introduce a new substituent. In a real drug discovery campaign, this amine would be varied to explore structure-activity relationships.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for imines, well-suited for reductive amination reactions. It is less basic than other borohydrides, minimizing side reactions.

-

Solvent: A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is ideal for this reaction.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | 203.26 | 2.03 g | 0.01 |

| Benzylamine | 107.15 | 1.07 g | 0.01 |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 0.015 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| Acetic Acid | 60.05 | 0.1 mL | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a solution of 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde (2.03 g, 0.01 mol) in dichloromethane (50 mL), add benzylamine (1.07 g, 0.01 mol) and a catalytic amount of acetic acid (0.1 mL).

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (3.18 g, 0.015 mol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired secondary amine.

Conclusion

2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde is a valuable and versatile building block in medicinal chemistry. The synthetic route presented herein, based on the well-established Hantzsch thiazole synthesis and Vilsmeier-Haack formylation, provides a reliable and scalable method for its preparation. The aldehyde functionality serves as a key handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The demonstrated application in the synthesis of a core scaffold relevant to IDH1 inhibitors highlights its potential in the development of novel therapeutics for oncology and other disease areas. This guide provides a solid foundation for researchers and drug development professionals to utilize this important intermediate in their synthetic endeavors.

References

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 26, 2026, from [Link]

- The preparation method of 2-thiazole carboxaldehyde compounds. (n.d.). Google Patents.

- Method for preparing 2-methylbenzothiazole derivative. (n.d.). Google Patents.

-

Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024, November 21). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis of 2- Methyl benzimidazole. (2020, December 22). YouTube. Retrieved January 26, 2026, from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021, December 22). RSC Publishing. Retrieved January 26, 2026, from [Link]

-

(PDF) 2-Bromo-1-phenylethanone. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis and Reactivity of Fusion Product of 2-Methylthiazole Fragment to 2-(Furan-2-yl)benzimidazole | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018, March 12). MedCrave online. Retrieved January 26, 2026, from [Link]

-

SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. (2016, May 15). Semantic Scholar. Retrieved January 26, 2026, from [Link]

-

Scheme 4. Synthesis of bis-thiadiazole derivative 20. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Design and Synthesis of Covalent Inhibitors of FabA. (2023, March 27). Discovery Research Portal - University of Dundee. Retrieved January 26, 2026, from [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]

-

Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (n.d.). Retrieved January 26, 2026, from [Link]

-

One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022, October 18). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

-

Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 26, 2026, from [Link]

-

Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

-

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022, September 19). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

Design, Synthesis, and Biological Activity of Novel 5-((Arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)p henyl)thiazolidin-4-ones as HIV-1 Fusion Inhibitors Targeting gp41. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

- 1. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. scbt.com [scbt.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Aldehyde Moiety on a Thiazole Scaffold: A Gateway to Novel Therapeutic Targets

An In-depth Technical Guide for Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone of drug design.[3] This guide delves into a specific, highly reactive, and therapeutically promising facet of this scaffold: the thiazole aldehyde. We will explore how the incorporation of an aldehyde group transforms the thiazole moiety from a versatile binding element into a reactive warhead capable of engaging novel therapeutic targets, particularly through covalent interactions. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, target landscape, and experimental validation of thiazole aldehydes as next-generation therapeutics.

The Thiazole Aldehyde: A Nexus of Reactivity and Specificity

The introduction of an aldehyde functionality onto the thiazole ring creates a molecule with dual character. The thiazole core can be tailored for specific non-covalent interactions within a target's binding pocket, while the aldehyde group offers a reactive handle for forming covalent bonds, primarily with nucleophilic amino acid residues.[4] This combination allows for the development of highly potent and selective inhibitors.

The primary mechanism of action for the aldehyde group is the formation of a Schiff base with primary amines, such as the ε-amino group of lysine residues, or through Michael addition with the thiol group of cysteine residues.[4][5] This ability to form covalent adducts can lead to irreversible or slowly reversible inhibition, offering prolonged therapeutic effects.[4]

Synthetic Strategies: Accessing the Thiazole Aldehyde Core

The synthesis of thiazole aldehydes is a critical first step in harnessing their therapeutic potential. Several synthetic routes are available, with the choice depending on the desired substitution pattern on the thiazole ring. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[6][7] For the introduction of the aldehyde group, precursors such as α-halo-β-oxoaldehydes can be employed.

Another prevalent strategy involves the functionalization of a pre-formed thiazole ring. For instance, 2-aminothiazole can be formylated at the 5-position to yield 2-aminothiazole-5-carboxaldehyde, a key building block in drug discovery.[8] This intermediate can then be further modified to generate a diverse library of therapeutic candidates.[9]

Experimental Protocol: Synthesis of 2-Aminothiazole-5-carboxaldehyde Derivatives

This protocol outlines a general procedure for the synthesis of Schiff bases from 2-aminothiazole-5-carboxaldehyde, a common method to explore the therapeutic potential of the thiazole aldehyde moiety.

-

Dissolve 2-aminothiazole-5-carboxaldehyde (1 eq.) in a suitable solvent such as ethanol or methanol.

-

Add the desired primary amine (1 eq.) to the solution.

-

Add a catalytic amount of a weak acid , such as acetic acid, to facilitate the reaction.

-

Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the precipitate and wash with cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the purified Schiff base derivative.

-

Characterize the final compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[2]

Therapeutic Targets of Thiazole Aldehydes

The unique reactivity of the aldehyde group opens up a range of therapeutic targets that are often challenging to address with traditional non-covalent inhibitors.

Cysteine Proteases: A Prime Target for Covalent Inhibition

Cysteine proteases are a class of enzymes that play crucial roles in various pathological processes, including viral replication, cancer progression, and parasitic infections.[10][11] The active site of these enzymes contains a highly nucleophilic cysteine residue, making them ideal targets for covalent inhibition by electrophilic warheads like aldehydes.[11][12]

Thiazole aldehydes can be designed to selectively bind to the active site of a specific cysteine protease, positioning the aldehyde group for covalent modification of the catalytic cysteine. This leads to the irreversible inactivation of the enzyme and a potent therapeutic effect.[11]

Signaling Pathway: Covalent Inhibition of a Cysteine Protease

Caption: Covalent inhibition of a cysteine protease by a thiazole aldehyde.

Protein Kinases: Modulating Cellular Signaling

Protein kinases are key regulators of cellular signaling pathways and are frequently dysregulated in cancer and other diseases.[9] While many kinase inhibitors target the ATP-binding site non-covalently, the development of covalent inhibitors can offer increased potency and selectivity. Thiazole aldehydes can be designed to target specific kinases, with the aldehyde group forming a covalent bond with a nearby nucleophilic residue, such as a cysteine, leading to irreversible inhibition.

Several studies have explored thiazole derivatives as inhibitors of kinases such as Akt (protein kinase B) and those involved in the PI3K/Akt/mTOR pathway.[13] The aldehyde functionality can enhance the binding affinity and duration of action of these inhibitors.

Acetylcholinesterase: Combating Neurodegenerative Diseases

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a major therapeutic strategy for Alzheimer's disease.[14] Thiazole-based compounds have been shown to be potent AChE inhibitors.[14] The aldehyde group can participate in interactions within the active site of AChE, contributing to the overall binding affinity and inhibitory activity. While not typically forming a covalent bond in this context, the aldehyde can engage in strong hydrogen bonding and other electrostatic interactions.

Data Summary: Acetylcholinesterase Inhibitory Activity of Thiazole Derivatives

| Compound | Target | IC50 (nM) | Reference |

| Thiazole Derivative 10 | AChE | 103.24 | [14] |

| Thiazole Derivative 16 | AChE | 108.94 | [14] |

| Donepezil (Reference) | AChE | Potent Inhibitor | [14] |

Experimental Workflows for Evaluating Thiazole Aldehydes

A rigorous experimental workflow is essential to validate the therapeutic potential of novel thiazole aldehydes. This typically involves a combination of in vitro biochemical assays, cell-based assays, and structural biology techniques.

Experimental Workflow: From Hit to Lead

Caption: Experimental workflow for the evaluation of thiazole aldehydes.

In Vitro Enzyme Inhibition Assays

The initial evaluation of a thiazole aldehyde inhibitor involves determining its potency against the purified target enzyme. This is typically done by measuring the half-maximal inhibitory concentration (IC50).

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a modification of the spectrophotometric method developed by Ellman.

-

Prepare a solution of the thiazole aldehyde at various concentrations.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer (pH 8.0)

-

A solution of acetylthiocholine iodide (substrate)

-

A solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

The thiazole aldehyde solution (or vehicle control)

-

-

Initiate the reaction by adding a solution of acetylcholinesterase.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the thiazole aldehyde.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[14]

Future Directions and Conclusion

Thiazole aldehydes represent a promising class of therapeutic agents with the potential to address a wide range of diseases. The reactivity of the aldehyde group, combined with the versatility of the thiazole scaffold, allows for the rational design of potent and selective inhibitors that can target challenging proteins. Future research in this area will likely focus on:

-

Expanding the target space: Identifying new protein targets that can be effectively modulated by thiazole aldehydes.

-

Improving selectivity: Fine-tuning the thiazole scaffold to minimize off-target effects and enhance the therapeutic window.

-

Developing novel synthetic methodologies: Creating more efficient and versatile routes to access diverse thiazole aldehyde libraries.

References

-

Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

-

El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

-

Ghorbani-Vaghei, R., et al. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Parvez, S., et al. (2012). Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes. Journal of Biological Chemistry. [Link]

-

Ahmad, I., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Expert Opinion on Drug Discovery. [Link]

-

Bhatti, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

-

Cihan-Üstündağ, G., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules. [Link]

-

Di Micco, S., et al. (2023). 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. Molecules. [Link]

-

Taha, M., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Journal of Molecular Structure. [Link]

-

Sławiński, J., & Szafrański, K. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Expert Opinion on Drug Discovery. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

Singh, P., & Kumar, A. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

-

Al-Ostoot, F. H., et al. (2025). Thiazole-fused thiazoliniums with ketone warheads as covalent inhibitors targeting Cys44 of SARS-CoV-2 3CLpro. European Journal of Medicinal Chemistry. [Link]

-

Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Gomha, S. M., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

-

Ali, I., et al. (2020). Thiazole Containing Schiffs Bases and Their Transition Metal Complexes. Journal of Molecular Structure. [Link]

-

Li, Z., et al. (2017). Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification. Bioconjugate Chemistry. [Link]

-

Biniossek, M. L., et al. (2011). Evidence for inactivation of cysteine proteases by reactive carbonyls via glycation of active site thiols. The FEBS Journal. [Link]

-

Hashem, H. E., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. [Link]

-

Amri, N., et al. (2026). Synthesis, Molecular Docking and ADMET Analysis of New Asymmetric 2,4-Disubstituted Thiazole Amino Acids by Microwave Techniques to Explore Potential Drugs for Breast Cancer. Journal of Molecular Structure. [Link]

-

Ahmad, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

-

Psenakova, K., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]

-

Arshia, et al. (2022). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Molecules. [Link]

-

Psenakova, K., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]

-

Khan, Y., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

-

Al-Amiery, A. A., et al. (2019). Synthesis of some thiazole and phthalazine compounds from schiff bases. Acta Scientific Pharmaceutical Sciences. [Link]

-

Kumar, A., et al. (2023). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. Results in Chemistry. [Link]

-

Abu-Zaied, M. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Rawel, H. M., & Rohn, S. (2020). Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds). Wageningen University & Research. [Link]

-

Liu, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Acta Pharmaceutica Sinica B. [Link]

-

Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Khan Academy. (2015). Covalent modifications to enzymes. YouTube. [Link]

-

Anam, K. R., & Thirunarayanan, G. (2023). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based organocatalyst. Indian Journal of Chemistry. [Link]

-

Dunbar, K. L., et al. (2024). Micrococcin cysteine-to-thiazole conversion through transient interactions between the scaffolding protein TclI and the modification enzymes TclJ and TclN. Journal of Biological Chemistry. [Link]

- Bristol-Myers Squibb Company. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S.

-

Rieger, A., et al. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry. [Link]

-

Taha, M., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

- 8. scbt.com [scbt.com]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evidence for inactivation of cysteine proteases by reactive carbonyls via glycation of active site thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiazole-fused thiazoliniums with ketone warheads as covalent inhibitors targeting Cys44 of SARS-CoV-2 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde

Introduction: The Strategic Importance of the Wittig Reaction in Modern Drug Discovery

The Wittig reaction stands as a cornerstone in the edifice of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiocontrol.[1][2] This olefination reaction, which converts aldehydes or ketones into alkenes, was first reported by Georg Wittig, a discovery that earned him the Nobel Prize in Chemistry in 1979.[3] In the landscape of contemporary drug development, the precise installation of alkene moieties is of paramount importance. Alkenes serve as versatile intermediates and are integral components of numerous pharmacologically active molecules. The Wittig reaction's capacity to unite two smaller carbon fragments provides a powerful tool for molecular elaboration and the synthesis of complex therapeutic agents.[2]

This application note provides a comprehensive guide to the practical execution of the Wittig reaction on a specific heterocyclic aldehyde, 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde . This substrate, featuring a sterically demanding ortho-substituted phenyl ring appended to an electron-deficient thiazole nucleus, presents unique challenges and considerations for optimizing reaction conditions. The protocols and insights detailed herein are curated for researchers and scientists engaged in medicinal chemistry and drug development, aiming to provide a robust framework for the synthesis of novel thiazole-containing chemical entities.

Mechanistic Underpinnings: A Foundation for Rational Design

A thorough understanding of the Wittig reaction mechanism is fundamental to troubleshooting and optimizing experimental outcomes. The reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to the carbonyl carbon of an aldehyde or ketone.[4] This initial attack forms a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring.[1] The decomposition of the oxaphosphetane yields the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[5]

The Wittig reagent itself is typically prepared by the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt, followed by deprotonation with a strong base.[6]

Stereochemical Considerations: The Influence of Ylide Stability

The stereochemical outcome of the Wittig reaction is critically dependent on the nature of the phosphorus ylide employed.[7]

-

Unstabilized Ylides: These ylides, typically bearing alkyl or hydrogen substituents, are highly reactive. The reaction proceeds rapidly and irreversibly, generally favoring the formation of the Z-alkene (cis).[8] This selectivity is attributed to a kinetically controlled pathway where the sterically less hindered approach of the ylide and aldehyde leads to the cis-oxaphosphetane intermediate.[7]

-

Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are less reactive due to resonance stabilization of the carbanion.[5] The initial cycloaddition to form the oxaphosphetane is often reversible.[9] This allows for equilibration to the thermodynamically more stable trans-oxaphosphetane intermediate, ultimately leading to the preferential formation of the E-alkene (trans).[5][7]

-

Semi-stabilized Ylides: Ylides with aryl or vinyl substituents exhibit intermediate reactivity and often yield mixtures of E and Z isomers.[7]

For the target molecule, 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde , the choice of a stabilized or unstabilized ylide will dictate the geometry of the resulting alkene, a crucial factor in determining the biological activity of the final compound.

Experimental Design for the Wittig Reaction of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde

The successful olefination of this particular thiazole carbaldehyde requires careful consideration of several factors:

-

Steric Hindrance: The ortho-methylphenyl group introduces significant steric bulk around the thiazole core. This may necessitate slightly elevated reaction temperatures or longer reaction times to achieve complete conversion.

-

Electronic Effects: The electron-withdrawing nature of the thiazole ring can influence the reactivity of the aldehyde.

-

Ylide Selection: The choice of ylide will determine the substituent introduced and the stereochemical outcome of the product.

General Workflow

The overall experimental workflow for the Wittig reaction can be visualized as a two-stage process: the in situ generation of the Wittig reagent followed by its reaction with the aldehyde.

Figure 1: General workflow for the Wittig reaction.

Protocols

Protocol 1: Synthesis of a Z-Alkene using an Unstabilized Ylide

This protocol details the formation of an alkene with predominantly Z-stereochemistry using methyltriphenylphosphonium bromide.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Methyltriphenylphosphonium bromide | 357.22 | 1.2 | 1.2 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.2 | 1.2 |

| 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | 217.28 | 1.0 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 mmol).

-

Add anhydrous THF (10 mL) via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.2 mmol, 0.48 mL of a 2.5 M solution in hexanes) dropwise via syringe. A characteristic orange-red color of the ylide should develop.

-

Allow the mixture to stir at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

Dissolve 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL) in a separate flame-dried flask.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide. Purification by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) is typically required to isolate the pure alkene.[10]

-

Protocol 2: Synthesis of an E-Alkene using a Stabilized Ylide

This protocol outlines the synthesis of an alkene with predominantly E-stereochemistry using (carbethoxymethyl)triphenylphosphonium bromide.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| (Carbethoxymethyl)triphenylphosphonium bromide | 433.28 | 1.5 | 1.5 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.5 | 1.5 |

| 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | 217.28 | 1.0 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - |

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add sodium hydride (1.5 mmol, 60 mg of 60% dispersion).

-

Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

-